4-(Isopropylsulphonyl)benzeneboronic acid
Overview
Description
4-(Isopropylsulphonyl)benzeneboronic acid is an organic compound with the molecular formula C9H13BO4S. It is a boronic acid derivative characterized by the presence of an isopropylsulphonyl group attached to a benzene ring, which is further bonded to a boronic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylsulphonyl)benzeneboronic acid typically involves the reaction of 4-bromobenzeneboronic acid with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylsulphonyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of solvents like ethanol or toluene.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(Isopropylsulphonyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Isopropylsulphonyl)benzeneboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds. The isopropylsulphonyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulphonyl)benzeneboronic acid
- 4-(Ethylsulphonyl)benzeneboronic acid
- 4-(Propylsulphonyl)benzeneboronic acid
Uniqueness
4-(Isopropylsulphonyl)benzeneboronic acid is unique due to the presence of the isopropylsulphonyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can lead to differences in reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLXIUSOMMUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657140 | |
Record name | [4-(Propane-2-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-98-5 | |
Record name | B-[4-[(1-Methylethyl)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Propane-2-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Isopropylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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